molecular formula C25H24Cl2N4O2 B12479171 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

Cat. No.: B12479171
M. Wt: 483.4 g/mol
InChI Key: YAOQKPXTHXUVJA-UHFFFAOYSA-N
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Description

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a chloroquinoline derivative reacts with an amine compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H24Cl2N4O2

Molecular Weight

483.4 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C25H24Cl2N4O2/c1-32-24-12-17(2-6-23(24)33-16-18-3-7-25(27)31-15-18)14-28-10-11-30-21-8-9-29-22-13-19(26)4-5-20(21)22/h2-9,12-13,15,28H,10-11,14,16H2,1H3,(H,29,30)

InChI Key

YAOQKPXTHXUVJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC2=C3C=CC(=CC3=NC=C2)Cl)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

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